Medroxyprogesterone 17-acetate;MPA
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Overview
Description
Medroxyprogesterone acetate is a synthetic progestin, a type of hormone used in various medical applications. It is commonly known under the brand name Depo-Provera, among others. This compound is used for birth control, menopausal hormone therapy, and the treatment of endometriosis, abnormal uterine bleeding, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Medroxyprogesterone acetate is synthesized through a multi-step process. One common method involves the acetylation of medroxyprogesterone. The process typically includes the following steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Acetylation: The hydroxyl group at the 17α position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The product is purified through recrystallization or chromatography to obtain medroxyprogesterone acetate
Industrial Production Methods
Industrial production of medroxyprogesterone acetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and product quality. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Medroxyprogesterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of medroxyprogesterone acetate .
Scientific Research Applications
Medroxyprogesterone acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Medroxyprogesterone acetate is extensively researched for its therapeutic uses in contraception, hormone replacement therapy, and cancer treatment.
Industry: It is used in the formulation of various pharmaceutical products
Mechanism of Action
Medroxyprogesterone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding transforms the proliferative endometrium into a secretory endometrium, reducing the risk of endometrial hyperplasia and adenocarcinoma. In high doses, it inhibits follicular development and prevents ovulation .
Comparison with Similar Compounds
Medroxyprogesterone acetate is compared with other progestins such as:
Megestrol acetate: Similar in structure but differs in its clinical applications and potency.
Hydroxyprogesterone caproate: Used primarily in the prevention of preterm birth.
Chlormadinone acetate: Known for its anti-androgenic properties
Medroxyprogesterone acetate is unique due to its high contraceptive efficacy and its use in a wide range of therapeutic applications .
Properties
Molecular Formula |
C26H33FO7 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[2-[(9R,10S,13S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14?,19?,20?,22?,23-,24-,25-,26-/m0/s1 |
InChI Key |
GTECTIGXIMGLJQ-RPIKKDGXSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |
Origin of Product |
United States |
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